molecular formula (netpeptide)C65H89N14O18S2Y B612815 293295-66-6 CAS No. 293295-66-6

293295-66-6

カタログ番号: B612815
CAS番号: 293295-66-6
分子量: 1507.52
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Name: Y-DOTA-TOC (Yttrium-labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr³-octreotide)
CAS Number: 293295-66-6
Structure: A bifunctional chelator (DOTA) covalently linked to the peptide Tyr³-octreotide (TOC), which targets somatostatin receptors (SSTRs) .
Applications:

  • Diagnostic Imaging: Used in positron emission tomography (PET) when labeled with gallium-68 (e.g., Ga-DOTA-TOC).
  • Radionuclide Therapy: Delivers beta-emitting isotopes like yttrium-90 (^90Y) or lutetium-177 (^177Lu) to SSTR-overexpressing tumors, particularly neuroendocrine tumors (NETs) .
    Key Properties:
  • High affinity for SSTR subtype 2 (SSTR2).
  • Stable radiometal chelation due to the DOTA macrocycle.
  • Clinical efficacy in tumor regression and symptom relief in metastatic NETs .

特性

CAS番号

293295-66-6

分子式

(netpeptide)C65H89N14O18S2Y

分子量

1507.52

配列

Sequence: DOTA(Y)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

製品の起源

United States

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structurally Similar Compounds

Lu-DOTA-TOC (CAS 321835-55-6)
  • Structure : Identical to Y-DOTA-TOC but chelated with lutetium-177 instead of yttrium-90.
  • Applications :
    • Therapeutic : ^177Lu emits beta and gamma radiation, enabling simultaneous therapy and imaging.
    • Clinical Use : Approved for peptide receptor radionuclide therapy (PRRT) in metastatic NETs.
  • Key Differences :
    • Isotope Half-Life : ^177Lu (6.7 days) vs. ^90Y (2.7 days), affecting dosing schedules.
    • Radiation Penetration Depth : ^177Lu (0.2–2 mm) is suitable for smaller tumors, while ^90Y (2–10 mm) targets larger lesions .
Ga-DOTA-TOC (CAS 293295-70-2)
  • Structure : DOTA-TOC labeled with gallium-66.
  • Applications: Diagnostic Imaging: PET imaging for SSTR2-positive tumors.
  • Key Differences :
    • Isotope Type : ^68Ga (positron emitter) vs. ^90Y (beta emitter).
    • Half-Life : ^68Ga (68 minutes) requires on-site synthesis .

Functionally Similar Compounds

DOTA-NOC (CAS 619300-53-7)
  • Structure: DOTA conjugated to [NaI³]-octreotide (NOC), a modified octreotide analog.
  • Applications : Targets SSTR3 and SSTR5 in addition to SSTR2, broadening tumor detection.
  • Key Differences :
    • Receptor Affinity Profile : Higher affinity for SSTR3/SSTR5 compared to DOTA-TOC.
    • Clinical Utility : Preferred for heterogeneous SSTR-expressing tumors .
DOTA-Bombesin (CAS 593287-40-2)
  • Structure : DOTA linked to bombesin, a peptide targeting gastrin-releasing peptide receptors (GRPRs).
  • Applications :
    • Oncology : Imaging and therapy for GRPR-overexpressing cancers (e.g., prostate, breast).
  • Key Differences: Target Specificity: GRPR vs. SSTR2, enabling applications in non-NET malignancies .

Data Tables

Table 1: Structural and Functional Comparison of DOTA-Based Compounds

Compound (CAS) Isotope Primary Target Application Key Advantage
Y-DOTA-TOC (293295-66-6) ^90Y SSTR2 Therapy Deep tissue penetration for large tumors
Lu-DOTA-TOC (321835-55-6) ^177Lu SSTR2 Therapy/Imaging Dual therapeutic/diagnostic use
Ga-DOTA-TOC (293295-70-2) ^68Ga SSTR2 Imaging High-resolution PET imaging
DOTA-NOC (619300-53-7) ^68Ga/^177Lu SSTR2/SSTR3/SSTR5 Broad-spectrum imaging Targets multiple SSTR subtypes
DOTA-Bombesin (593287-40-2) ^68Ga/^177Lu GRPR Prostate/breast cancer Expands beyond NET applications

Table 2: Pharmacokinetic Properties

Compound (CAS) Molecular Weight (Da) Log P (Lipophilicity) Plasma Half-Life (Hours)
Y-DOTA-TOC ~1,400 (estimated) -3.2 (hydrophilic) 1.5–2.0
Lu-DOTA-TOC ~1,400 (estimated) -3.2 2.0–2.5
DOTA-NOC ~1,450 (estimated) -3.5 1.8–2.2

Research Findings and Clinical Implications

  • Y-DOTA-TOC vs. Lu-DOTA-TOC : A phase III trial (NETTER-1) showed ^177Lu-DOTA-TOC improved progression-free survival in midgut NETs compared to ^90Y-DOTA-TOC, attributed to better safety and dosimetry .
  • DOTA-NOC: Demonstrated superior detection of pancreatic NETs due to SSTR3/SSTR5 affinity, whereas DOTA-TOC is optimal for SSTR2-dominant tumors .
  • Theranostic Potential: Pairing ^68Ga-DOTA-TOC (diagnostic) with ^177Lu-DOTA-TOC (therapy) enables personalized treatment regimens .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。